1-Boc-3-aminomethyl-3-methoxyazetidine
Overview
Description
1-Boc-3-aminomethyl-3-methoxyazetidine, also known as tert-butyl 3-(aminomethyl)-3-methoxyazetidine-1-carboxylate, is a chemical compound with the molecular formula C10H20N2O3 and a molecular weight of 216.28 g/mol . This compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group attached to the nitrogen atom and a methoxy group attached to the carbon atom . It is primarily used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
The synthesis of 1-Boc-3-aminomethyl-3-methoxyazetidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-aminomethyl-3-methoxyazetidine and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-aminomethyl-3-methoxyazetidine is dissolved in an appropriate solvent like dichloromethane. Tert-butyl chloroformate is then added dropwise to the solution while maintaining the temperature at 0°C.
Chemical Reactions Analysis
1-Boc-3-aminomethyl-3-methoxyazetidine undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can undergo nucleophilic substitution reactions with electrophiles. Common reagents include alkyl halides and acyl chlorides.
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) to yield the free amine.
Oxidation and Reduction: The methoxy group can participate in oxidation reactions to form aldehydes or carboxylic acids, while reduction reactions can convert it to an alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Boc-3-aminomethyl-3-methoxyazetidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: It serves as an intermediate in the synthesis of drug candidates, especially those targeting neurological and inflammatory diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Boc-3-aminomethyl-3-methoxyazetidine is primarily related to its ability to act as a precursor or intermediate in various chemical reactions. The Boc group provides protection to the amine functionality, allowing selective reactions at other sites of the molecule. Upon deprotection, the free amine can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
1-Boc-3-aminomethyl-3-methoxyazetidine can be compared with other Boc-protected amines and azetidine derivatives:
1-Boc-3-aminomethylazetidine: Similar structure but lacks the methoxy group, leading to different reactivity and applications.
1-Boc-3-aminomethyl-3-hydroxyazetidine:
1-Boc-3-aminomethyl-3-ethoxyazetidine: Features an ethoxy group, providing different steric and electronic effects compared to the methoxy group.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-3-methoxyazetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-6-10(5-11,7-12)14-4/h5-7,11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBNSXNNEABLBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CN)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1392804-77-1 | |
Record name | tert-butyl 3-(aminomethyl)-3-methoxyazetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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